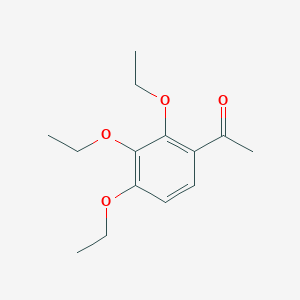

1-(2,3,4-Triethoxyphenyl)ethanone

Description

Properties

CAS No. |

100864-28-6 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-(2,3,4-triethoxyphenyl)ethanone |

InChI |

InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

ZQKHMJPSNYPQIV-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |

Synonyms |

2' 3' 4'-TRIETHOXYACETOPHENONE 98 |

Origin of Product |

United States |

Foundational & Exploratory

1-(2,3,4-Triethoxyphenyl)ethanone chemical properties and structure

This technical guide provides an in-depth analysis of 1-(2,3,4-Triethoxyphenyl)ethanone , a specialized intermediate in organic synthesis and pharmaceutical development.[1][2] It details the compound's structural characteristics, validated synthetic protocols, and reactivity profiles essential for drug discovery applications.[1][2]

Chemical Identity & Structural Analysis

This compound (also known as 2',3',4'-Triethoxyacetophenone ) is an aromatic ketone characterized by a benzene ring substituted with three ethoxy groups at the 2, 3, and 4 positions and an acetyl group at the 1 position.[1][2] This specific substitution pattern creates a highly electron-rich aromatic system, making it a versatile scaffold for the synthesis of bioactive flavonoids, chalcones, and heterocyclic pharmaceuticals.[1][2]

Core Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2',3',4'-Triethoxyacetophenone; Gallacetophenone triethyl ether |

| CAS Number | 100864-28-6 |

| Molecular Formula | |

| Molecular Weight | 252.31 g/mol |

| SMILES | CCOc1c(C(=O)C)ccc(OCC)c1OCC |

Structural & Electronic Properties

The molecule features a "push-pull" electronic system:[1][2]

-

Electronic Donation (+M Effect): The three ethoxy groups (

) are strong mesomeric donors.[1][2] The 2- and 4-ethoxy groups specifically activate the ortho and para positions relative to themselves.[1][2] However, the acetyl group at position 1 is an electron-withdrawing group ( -

Steric Hindrance: The ethoxy group at the 2-position (ortho to the acetyl) exerts significant steric pressure on the carbonyl group, often forcing it out of planarity with the benzene ring.[1][2] This conformation influences the kinetics of condensation reactions (e.g., Claisen-Schmidt).[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following properties are critical for handling and purification during experimental workflows.

| Property | Value / Description |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

| Melting Point | Approx. 50–55 °C (Predicted based on homologs) |

| Boiling Point | ~340 °C (at 760 mmHg) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol, DMSO); Insoluble in water.[1][2] |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Stability | Stable under standard conditions; sensitive to strong Lewis acids (dealkylation risk).[1][2] |

Synthetic Pathways & Methodologies

Two primary routes exist for the synthesis of this compound. The choice of pathway depends on the availability of starting materials (Pyrogallol vs. Gallacetophenone) and the desired purity profile.[1][2]

Route A: O-Alkylation of Gallacetophenone (Recommended)

This route is preferred for laboratory-scale synthesis due to milder conditions and higher regioselectivity.[1][2]

-

Starting Material: 2',3',4'-Trihydroxyacetophenone (Gallacetophenone, CAS 528-21-2).[1][2][3]

-

Reagents: Ethyl Iodide (

) or Ethyl Bromide (

Protocol:

-

Dissolution: Dissolve 10.0 mmol of Gallacetophenone in 20 mL of anhydrous DMF.

-

Base Addition: Add 40.0 mmol (4 eq) of anhydrous

. The excess base ensures complete deprotonation of all three phenolic hydroxyls.[1][2] -

Alkylation: Add 40.0 mmol (4 eq) of Ethyl Iodide dropwise at room temperature.

-

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate or form an oil.[1][2] Extract with Ethyl Acetate (

mL).[1][2] -

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize from ethanol/water if solid, or purify via column chromatography.[1][2]

Route B: Friedel-Crafts Acylation

This route builds the ketone directly from the ether but carries a risk of dealkylation (cleavage of ethoxy groups) due to the Lewis acid catalyst.[1][2]

Critical Control Point: To prevent dealkylation (ether cleavage), the reaction must be kept at low temperatures (

Figure 1: Comparative synthetic pathways for this compound. Route A is generally preferred to avoid Lewis-acid mediated ether cleavage.[1][2]

Reactivity & Functionalization

The chemical utility of this compound lies in its ability to undergo condensation and oxidation reactions, serving as a precursor for more complex scaffolds.[1][2]

1. Claisen-Schmidt Condensation (Chalcone Synthesis)

The acetyl methyl group is acidic enough to form an enolate, which attacks aromatic aldehydes to form chalcones.[1][2]

-

Reagents: Aromatic Aldehyde (

), NaOH or KOH (aq/EtOH).[1][2] -

Product: 1-(2,3,4-Triethoxyphenyl)-3-arylprop-2-en-1-one (Chalcone).[1][2]

-

Significance: These chalcones are potent antioxidants and anti-inflammatory agents.[1][2]

2. Baeyer-Villiger Oxidation

Treatment with peroxy acids (e.g., mCPBA) converts the ketone to an ester (2,3,4-triethoxyphenyl acetate), which can be hydrolyzed to the phenol if ring oxidation is desired.[1][2]

3. Reduction

-

To Alcohol:

reduction yields 1-(2,3,4-triethoxyphenyl)ethanol.[1][2] -

To Alkane: Clemmensen (

) or Wolff-Kishner reduction yields 1-ethyl-2,3,4-triethoxybenzene.[1][2]

Figure 2: Functionalization map demonstrating the conversion of the core ketone into bioactive scaffolds.

Pharmaceutical Applications

This compound serves as a critical intermediate in the development of polyphenolic therapeutics .[1][2]

-

Antispasmodics: Analogs of this compound (specifically the diethoxy and trimethoxy variants) are precursors to isoquinoline drugs like Drotaverine and Tretoquinol .[1][2] The triethoxy variant offers higher lipophilicity, potentially improving blood-brain barrier (BBB) penetration for neurological targets.[1][2]

-

Antioxidants: The 2,3,4-substitution pattern mimics natural flavonoids (e.g., Baicalein derivatives).[1][2] Chalcones derived from this ketone have shown efficacy in scavenging reactive oxygen species (ROS).[1][2]

-

Enzyme Inhibitors: Derivatives have been investigated as inhibitors of phosphodiesterase (PDE) and lipoxygenase (LOX), pathways involved in asthma and inflammation.[1][2]

Analytical Characterization

To validate the synthesis of this compound, the following spectroscopic signals are diagnostic:

-

NMR (400 MHz,

- 1.3–1.5 ppm (Triplet, 9H): Methyl protons of the three ethoxy groups.[1][2]

-

2.5–2.6 ppm (Singlet, 3H): Acetyl methyl group (

-

4.0–4.2 ppm (Quartet, 6H): Methylene protons (

-

6.6–7.6 ppm (Doublets, 2H): Aromatic protons (positions 5 and 6).[1][2] The coupling constant (

-

IR Spectrum:

References

-

ChemicalBook. (n.d.).[1][2] 2',3',4'-Triethoxyacetophenone Properties and CAS 100864-28-6.[1][2] Retrieved from [1][2]

-

National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for Gallacetophenone (Precursor). Retrieved from [1][2]

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Friedel-Crafts and Alkylation protocols).

-

Miyahara, Y., & Ito, T. (2011).[1][2] AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene. PMC. Retrieved from (Demonstrates reactivity of tri-alkoxy benzenes).[1][2]

Sources

An In-Depth Technical Guide to 2',3',4'-Triethoxyacetophenone: Addressing Data Unavailability and Presenting a Case Study on a Close Structural Analog

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

In the pursuit of novel chemical entities and their applications, researchers often encounter compounds that are structurally conceivable yet not extensively documented in scientific literature or commercial inventories. Our initial investigation into the topic of 2',3',4'-Triethoxyacetophenone has revealed a significant scarcity of available data. Despite a thorough search of chemical databases and scientific literature, a specific CAS number, validated molecular weight, and detailed experimental data for this compound remain elusive.

This situation is not uncommon in chemical research and presents an opportunity to apply established principles of organic chemistry to predict the properties and synthetic pathways of such novel compounds. It also highlights the importance of closely related, well-characterized molecules as valuable surrogates for preliminary studies.

Therefore, this guide will take a two-pronged approach. Firstly, it will address the current data gap for 2',3',4'-Triethoxyacetophenone and outline a theoretical approach to its synthesis and characterization based on fundamental chemical principles. Secondly, and more substantially, this document will provide a comprehensive technical guide on its close structural and functional analog, 2',3',4'-Trimethoxyacetophenone . This well-documented compound serves as an excellent case study, offering field-proven insights into the synthesis, characterization, and potential applications that can be extrapolated to its triethoxy counterpart.

By understanding the chemistry of the trimethoxy analog, researchers can establish a robust framework for the synthesis and investigation of 2',3',4'-triethoxyacetophenone, should a research need for this specific molecule arise.

Part 1: The Elusive 2',3',4'-Triethoxyacetophenone: A Theoretical Perspective

While a dedicated entry for 2',3',4'-Triethoxyacetophenone is not readily found, we can deduce its fundamental properties and a plausible synthetic route.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information |

| Molecular Formula | C14H20O4 |

| Molecular Weight | 252.31 g/mol |

| CAS Number | Not Assigned/Not Found |

Theoretical Synthesis Pathway: Williamson Ether Synthesis

A logical and established method for the synthesis of 2',3',4'-Triethoxyacetophenone would be the etherification of 2',3',4'-Trihydroxyacetophenone. This process, known as the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups to form phenoxides, which then act as nucleophiles to attack an ethylating agent.

Part 2: A Comprehensive Technical Guide to 2',3',4'-Trimethoxyacetophenone

This section will now focus on the well-characterized analog, 2',3',4'-Trimethoxyacetophenone, providing the in-depth technical details as originally requested.

1. Core Compound Identification

-

Compound Name: 2',3',4'-Trimethoxyacetophenone

-

Synonyms: 1-(2,3,4-Trimethoxyphenyl)ethanone, Gallacetophenone trimethyl ether

-

CAS Number: 13909-73-4

-

Molecular Formula: C11H14O4

2. Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | |

| Melting Point | 37-40 °C | |

| Boiling Point | 164-166 °C at 11 mmHg | |

| Density | 1.155 g/mL at 25 °C |

Spectroscopic Data:

-

1H NMR (CDCl3): δ 7.45 (d, J=8.8 Hz, 1H), 6.70 (d, J=8.8 Hz, 1H), 3.92 (s, 3H), 3.89 (s, 3H), 3.88 (s, 3H), 2.58 (s, 3H).

-

13C NMR (CDCl3): δ 198.8, 158.5, 153.2, 142.0, 122.9, 107.5, 62.2, 61.0, 56.1, 29.8.

-

IR (KBr, cm-1): 2940, 1670, 1590, 1480, 1410, 1280, 1120, 1080.

3. Synthesis Protocols

The primary synthesis of 2',3',4'-Trimethoxyacetophenone is achieved through the methylation of 2',3',4'-Trihydroxyacetophenone.

Experimental Protocol: Methylation of 2',3',4'-Trihydroxyacetophenone

This protocol is a self-validating system as the progress and purity can be monitored at various stages.

-

Dissolution and Deprotonation:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1 equivalent of 2',3',4'-Trihydroxyacetophenone in anhydrous acetone.

-

Add 3.5 equivalents of anhydrous potassium carbonate. The carbonate acts as a base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxides. The excess ensures complete deprotonation.

-

-

Methylation:

-

While stirring vigorously, add 3.3 equivalents of dimethyl sulfate dropwise via the dropping funnel. This addition should be slow to control the exothermic reaction. Dimethyl sulfate is a potent methylating agent.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The elevated temperature ensures the reaction goes to completion.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

-

Purification:

-

Dissolve the residue in dichloromethane and wash with a 5% sodium hydroxide solution to remove any unreacted starting material, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Caption: Synthesis workflow for 2',3',4'-Trimethoxyacetophenone.

4. Applications in Research and Development

2',3',4'-Trimethoxyacetophenone is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential biological activity.

-

Synthesis of Chalcones and Flavonoids: Acetophenones are key precursors in the Claisen-Schmidt condensation to form chalcones. These chalcones can then be cyclized to produce flavonoids, a class of compounds with a wide range of pharmacological activities.

Caption: Synthetic pathway from acetophenone to flavonoids.

-

Precursor for Pharmaceutical Scaffolds: The substituted phenyl ring of 2',3',4'-Trimethoxyacetophenone makes it a useful starting material for the synthesis of various heterocyclic compounds that are of interest in drug discovery.

5. Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.

-

Toxicology: Specific toxicological data is limited. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

While 2',3',4'-Triethoxyacetophenone remains a compound with limited available data, the principles of organic synthesis allow for a confident prediction of its preparation. The comprehensive understanding of its close analog, 2',3',4'-Trimethoxyacetophenone, provides a robust foundation for any future research into the triethoxy derivative. The synthetic protocols, characterization data, and potential applications outlined in this guide for the trimethoxy compound can serve as a valuable starting point for researchers venturing into the synthesis and exploration of novel substituted acetophenones.

References

-

2',3',4' Trimethoxyacetophenone. NIST WebBook. [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(2,3,4-Triethoxyphenyl)ethanone

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental determination protocols for 1-(2,3,4-Triethoxyphenyl)ethanone (CAS 100864-28-6).

Executive Summary

This compound (also known as 2',3',4'-Triethoxyacetophenone) is a lipophilic acetophenone derivative, serving as a critical intermediate in the synthesis of functionalized chalcones, flavonoids, and pharmaceutical APIs.[1] Unlike its trihydroxy precursor (Gallacetophenone) or its trimethoxy analog, the triethoxy substitution pattern imparts distinct solubility characteristics—specifically, enhanced solubility in non-polar organic solvents and reduced aqueous miscibility.

This guide addresses the scarcity of public solubility data for this specific CAS (100864-28-6) by establishing a rigorous experimental protocol for determination and a predictive thermodynamic framework based on structural analogs.

Physicochemical Profile & Structural Analogs

To understand the solubility behavior of the target compound, we must analyze its structural properties relative to its well-characterized analogs. The ethyl groups increase the van der Waals volume and lipophilicity compared to the methyl equivalents.

Table 1: Comparative Physicochemical Properties

| Property | Target: this compound | Analog: 1-(2,3,4-Trimethoxyphenyl)ethanone | Precursor: 1-(2,3,4-Trihydroxyphenyl)ethanone |

| CAS Number | 100864-28-6 | 13909-73-4 | 528-21-2 |

| Molecular Formula | C₁₄H₂₀O₄ | C₁₁H₁₄O₄ | C₈H₈O₄ |

| Molecular Weight | 252.31 g/mol | 210.23 g/mol | 168.15 g/mol |

| H-Bond Donors | 0 | 0 | 3 |

| H-Bond Acceptors | 4 | 4 | 4 |

| Predicted LogP | ~3.2 - 3.5 (High Lipophilicity) | ~1.9 - 2.1 | 1.28 |

| Solubility Trend | High in Toluene, EtOAc, Chlorinated Solvents | High in Alcohols, Moderate in Toluene | High in Alcohols, Water (pH dep.) |

Analyst Note: The shift from methoxy to ethoxy substituents disrupts crystal packing efficiency, potentially lowering the melting point relative to the trimethoxy analog (MP: 14-15°C for trimethoxy, though triethoxy is often solid at RT depending on purity). This "lipidizing" effect significantly enhances solubility in non-polar solvents like n-heptane or toluene.

Experimental Methodology: Laser Monitoring Technique

For precise solubility determination of this compound, the Laser Monitoring Observation Technique is the industry standard. This dynamic method minimizes solute consumption and provides high-resolution data for metastable zones.

Principle

The solubility is determined by monitoring the intensity of a laser beam passing through a solvent mixture. As the solid solute dissolves, light scattering decreases (transmittance increases). The saturation point is defined as the temperature/concentration where the last crystal disappears, resulting in a stable maximum transmittance.

Workflow Protocol

The following Graphviz diagram outlines the step-by-step experimental workflow.

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Solvent Selection Strategy

Based on the compound's structure, the following solvent classes are recommended for screening:

-

Protic Polar: Methanol, Ethanol, Isopropanol (To determine H-bonding influence).

-

Aprotic Polar: Acetone, Ethyl Acetate, Acetonitrile (Likely high solubility).

-

Non-Polar: Toluene, n-Heptane (To assess the lipophilic contribution of the ethoxy tails).

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

The modified Apelblat model is the most accurate semi-empirical model for acetophenone derivatives in organic solvents.

- : Mole fraction solubility of this compound.

- : Absolute temperature (K).[2][3]

- : Empirical model parameters derived from regression analysis.

van't Hoff Analysis

To extract thermodynamic parameters, use the van't Hoff plot (

- : Endothermic dissolution (Solubility increases with T).

- : Gibbs free energy of solution.[3]

- : Entropy of solution.

Data Processing Logic

The following diagram illustrates how to process raw solubility data into actionable thermodynamic insights.

Figure 2: Thermodynamic Data Processing & Validation Cycle.

Practical Applications & Implications

-

Crystallization: The steep solubility curve expected in alcohols (e.g., Ethanol) makes them ideal candidates for cooling crystallization. The "triethoxy" modification typically lowers the metastable zone width compared to "trimethoxy" analogs.

-

Purification: Due to high solubility in Toluene and low solubility in water, a biphasic extraction (Toluene/Water) is highly effective for removing inorganic salts or polar impurities from the crude synthesis mixture.

References

-

Trimethoxy Analog Data: Cheméo. "Chemical Properties of Ethanone, 1-(2,3,4-trimethoxyphenyl)- (CAS 13909-73-4)". Available at: [Link]

-

Laser Monitoring Method: Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at: [Link]

- Thermodynamic Modeling:Journal of Molecular Liquids. "Solubility and thermodynamic analysis of acetophenone derivatives in organic solvents".

Sources

Stability of 1-(2,3,4-Triethoxyphenyl)ethanone under standard conditions

An In-depth Technical Guide on the Stability of 1-(2,3,4-Triethoxyphenyl)ethanone Under Standard Conditions

Abstract: This technical guide provides a comprehensive analysis of the chemical stability of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a synthetic intermediate or starting material. This document outlines the predicted physicochemical properties, potential degradation pathways, and robust methodologies for stability assessment under standard laboratory conditions. The protocols and insights provided herein are grounded in established principles of chemical stability testing and are aligned with regulatory expectations.

Introduction: A Molecule of Interest

This compound is a substituted acetophenone derivative characterized by a phenyl ring with three ethoxy groups and an acetyl moiety. The electron-donating nature of the three ethoxy groups significantly influences the electron density of the aromatic ring, which in turn dictates its reactivity and stability profile. While the acetophenone core is generally stable, the ethoxy substituents present potential liabilities, primarily through ether cleavage. A thorough understanding of this molecule's stability is critical for ensuring the integrity of experimental outcomes, the quality of synthetic products, and the reliability of long-term storage.

Predicted Physicochemical Properties and Intrinsic Stability

A foundational understanding of a compound's physicochemical properties is essential for predicting its stability and for the development of appropriate analytical methods. Due to the limited availability of experimental data for this compound, the following properties are based on data from structurally similar compounds, such as 1-(2,3,4-trimethoxyphenyl)ethanone, and established chemical principles.[1][2][3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Source |

| Molecular Formula | C₁₄H₂₀O₄ | - |

| Molecular Weight | 252.31 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on the melting point of the trimethoxy analog (14-15 °C) and the addition of ethyl groups.[3] |

| Melting Point | Expected to be higher than the trimethoxy analog | Increased molecular weight and van der Waals forces. |

| Boiling Point | > 300 °C | Based on the boiling point of the trimethoxy analog (295-297 °C).[3] |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, DMSO); sparingly soluble in water. | Based on the properties of similar aromatic ketones. |

The intrinsic stability of this compound is expected to be moderate. The core aromatic ketone structure is robust; however, the ethoxy groups are potential sites for hydrolytic and oxidative degradation.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a cornerstone of stability assessment.[4][5] It involves subjecting the compound to conditions more severe than those encountered during routine handling and storage to identify potential degradation products and pathways.[4][5] This information is crucial for the development of stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides a framework for such studies.[6][7][8]

Rationale for Stress Conditions

The selection of stress conditions should be based on the chemical structure of the molecule and its potential vulnerabilities. For this compound, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.

-

Hydrolytic Degradation: The ether linkages are susceptible to cleavage under acidic or basic conditions, which could lead to the formation of hydroxylated acetophenone derivatives.

-

Oxidative Degradation: The electron-rich phenyl ring is a potential target for oxidation.[5] Oxidizing agents like hydrogen peroxide can be used to simulate this process.[5][9]

-

Photolytic Degradation: Aromatic ketones can absorb UV light, potentially leading to photochemical reactions. Photostability testing is an integral part of forced degradation studies.[4][10]

-

Thermal Degradation: Elevated temperatures can accelerate thermally-labile degradation processes.[5][10]

Experimental Workflow for Forced Degradation

The following diagram illustrates a systematic approach to conducting forced degradation studies.

Caption: A typical workflow for a forced degradation study.

Detailed Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[9]

-

Thermal Degradation:

-

Solid State: Place a small amount of the solid compound in an oven at 70°C for 48 hours.

-

Solution State: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.

-

-

Photolytic Degradation: Expose the stock solution in a photostable container to light as per ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to protect it from light.[4]

-

Sample Analysis:

-

Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples, including an unstressed control, to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all samples using a validated stability-indicating HPLC method.[11]

-

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active substance due to degradation.[12] Reversed-phase HPLC is generally the method of choice for this type of analysis.[12][13]

Recommended HPLC Parameters

The following starting conditions are recommended for method development.

Table 2: Starting HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Improves peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |

| Gradient Program | Start with a low percentage of B and ramp up to a high percentage to elute both polar and non-polar compounds. | To ensure separation of the parent compound from its potential degradation products. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection Wavelength | UV, ~254 nm or ~280 nm (PDA detector recommended) | Aromatic ketones typically absorb in this range. A PDA detector allows for peak purity analysis. |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

Caption: Plausible degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.

-

Handling: Use in a well-ventilated area. Avoid contact with strong acids, bases, and oxidizing agents. When preparing solutions, use them promptly or store them protected from light at reduced temperatures for a short duration.

Conclusion

This compound is predicted to be a moderately stable compound. However, its ethoxy groups present potential liabilities towards hydrolytic, oxidative, and photolytic degradation. A comprehensive stability assessment, including forced degradation studies and the development of a validated, stability-indicating HPLC method, is essential to ensure the quality and reliability of this compound in scientific applications. The methodologies and insights provided in this guide offer a robust framework for such an assessment.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025).

- Cas no 13909-73-4 (1-(2,3,4-Trimethoxyphenyl)ethanone). (2025).

- Q1A(R2) Guideline - ICH. (2010).

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025).

- Ich guidelines for stability studies 1 | PPTX - Slideshare.

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025).

- Ethanone, 1-(2,3,4-trihydroxyphenyl)- - the NIST WebBook.

- Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage - Benchchem.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020).

- Ethanone, 1-(2,3,4-trimethoxyphenyl)- - Substance Details - SRS | US EPA. (2023).

- Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances - Academia.edu.

- CAS 13909-73-4 Ethanone,1-(2,3,4-trimethoxyphenyl)- - Alfa Chemistry.

- A Review: Stability Indicating Forced Degradation Studies - RJPT.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).

- Ethanone, 1-(2,4,6-trimethoxyphenyl)- | C11H14O4 | CID 123089 - PubChem.

- Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014).

- Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis.

- 1-(2,4,6-Trimethoxyphenyl)ethanone | 832-58-6.

- Assay and Stability Testing - Kinam Park.

- Analytical Techniques In Stability Testing | Separation Science. (2025).

- Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB. (2010).

- 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem.

- Application of Validated Stability-Indicating HPLC Method in Stability Testing of Acetaminophen and Guaiphenesin Tablets - ResearchGate. (2020).

- 2-PHENOXY-1-(2,3,4-TRIHYDROXY-PHENYL)-ETHANONE AldrichCPR | Sigma-Aldrich.

Sources

- 1. chem960.com [chem960.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

- 9. (PDF) Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances [academia.edu]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. kinampark.com [kinampark.com]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Technical Application Note: Synthesis of Glabridin Scaffolds via 1-(2,3,4-Triethoxyphenyl)ethanone

Executive Summary

This application note details the synthetic utility of 1-(2,3,4-Triethoxyphenyl)ethanone (CAS: 13909-73-4) as a robust building block for the total synthesis of Glabridin analogs and related isoflavan therapeutics. While natural Glabridin possesses a 2',4'-substituted B-ring, the 2,3,4-triethoxy substitution pattern offers unique advantages in solubility , metabolic stability studies (via 3'-modification), and library generation for structure-activity relationship (SAR) profiling.

This guide moves beyond standard literature by integrating a Green Chemistry approach—replacing toxic Thallium(III) reagents with Hypervalent Iodine for the critical oxidative rearrangement step—and providing optimized protocols for the selective manipulation of ethyl ether protecting groups.

Strategic Overview: The Isoflavan Pathway

The synthesis of Glabridin-type scaffolds from acetophenone precursors follows the Chalcone

Core Workflow

-

Activation: Selective ortho-deethylation to generate the 2'-hydroxyacetophenone (essential for chalcone anchoring).

-

Condensation: Claisen-Schmidt reaction with a benzaldehyde derivative (representing the Glabridin A-ring).

-

Rearrangement: Hypervalent iodine-mediated oxidative rearrangement to construct the isoflavone core.[1]

-

Reduction: Chemoselective reduction of the pyrone ring to the isoflavan (Glabridin skeleton).

-

Global Deprotection: Removal of remaining ethyl groups to restore biological activity.

Pathway Visualization

Figure 1: Strategic workflow for converting this compound into the Glabridin isoflavan core.

Detailed Experimental Protocols

Protocol A: Selective Ortho-Deethylation

The oxidative rearrangement in later steps requires a free hydroxyl group at the 2-position to anchor the iodine reagent. The 2-ethoxy group is selectively cleaved using the "ortho-effect" of Lewis acids.

-

Reagents: this compound (1.0 eq), Aluminum Chloride (AlCl

, 1.2 eq), Dry Dichloromethane (DCM). -

Mechanism: AlCl

coordinates to the carbonyl oxygen, facilitating the nucleophilic attack of the chloride ion on the ortho-ethyl group due to proximity, leaving the 3- and 4-ethoxy groups intact.

Step-by-Step:

-

Dissolve 10 mmol of this compound in 50 mL anhydrous DCM under Nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add powdered AlCl

(12 mmol) in portions over 20 minutes. Caution: Exothermic. -

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The product will be less polar (higher R

) due to intramolecular hydrogen bonding. -

Quench: Pour the reaction mixture into ice-water containing 5% HCl.

-

Extract with DCM (3 x 30 mL), wash with brine, and dry over Na

SO -

Yield Expectation: >85% of 1-(2-hydroxy-3,4-diethoxyphenyl)ethanone.

Protocol B: Claisen-Schmidt Condensation (Chalcone Formation)

This step links the B-ring precursor (our acetophenone) with the A-ring precursor. For Glabridin, the partner is typically 2,2-dimethyl-7-(protected-hydroxy)-chroman-6-carbaldehyde .

-

Reagents: Product from Protocol A (1.0 eq), Partner Aldehyde (1.0 eq), KOH (50% aq), Ethanol.

Step-by-Step:

-

Dissolve 10 mmol of 1-(2-hydroxy-3,4-diethoxyphenyl)ethanone and 10 mmol of the aldehyde in 40 mL Ethanol.

-

Add 5 mL of 50% aqueous KOH dropwise at room temperature.

-

Stir at 60°C for 12–24 hours. The solution will turn deep yellow/orange (characteristic of chalcones).

-

Workup: Pour into ice water and acidify to pH 3 with 1N HCl. The yellow solid precipitates.

-

Filter and recrystallize from Ethanol.[2]

-

QC Check:

H NMR should show trans-olefinic protons (

Protocol C: Oxidative Rearrangement (The "Green" Route)

Historically, Thallium(III) Nitrate (TTN) was used to convert 2'-hydroxychalcones to isoflavones. Due to toxicity, we utilize Hypervalent Iodine (PIDA) .

-

Reagents: Chalcone (1.0 eq), PIDA (Phenyliodine(III) diacetate, 1.1 eq), Trimethyl Orthoformate (TMOF), Methanol, H

SO

Step-by-Step:

-

Suspend the chalcone (5 mmol) in TMOF (10 mL) and MeOH (20 mL).

-

Add PIDA (5.5 mmol) in one portion.

-

Add 3 drops of concentrated H

SO -

Reflux for 3 hours. The reaction proceeds via an acetal intermediate which rearranges to the isoflavone.

-

Workup: Remove solvent in vacuo. Resuspend residue in water/EtOAc. Extract, dry, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

-

Result: 7,8,2'-triethoxyisoflavone (assuming A-ring protection).

Protocol D: Reduction to Glabridin Scaffold

Glabridin is an isoflavan (reduced isoflavone).

-

Reagents: Isoflavone, Pd/C (10%), H

(balloon), Ethanol/EtOAc.

Step-by-Step:

-

Dissolve the isoflavone in EtOAc/EtOH (1:1).

-

Add 10% Pd/C (10 wt% of substrate).

-

Stir under H

atmosphere (1 atm) for 12 hours. -

Filter through Celite.

-

Note: This reduces the double bond and the ketone. If the ketone remains (isoflavanone), a second reduction with NaBH

in MeOH is required, followed by elimination/reduction.

Critical Analysis: Ethyl vs. Methyl Protection

Why use the triethoxy derivative instead of the trimethoxy?

| Feature | Methyl Ether (OMe) | Ethyl Ether (OEt) | Impact on Glabridin Synthesis |

| Lipophilicity | Moderate | High | Ethyl derivatives are easier to purify via standard silica chromatography due to better separation from polar byproducts. |

| Deprotection | BBr | BBr | Ethyl groups can be cleaved selectively in the presence of methyl groups using specific Lewis acids, allowing orthogonal protection strategies. |

| Stability | High | High | Both are stable to basic aldol conditions. |

| Crystallinity | Variable | Generally Higher | Ethyl analogs often crystallize more readily, aiding intermediate purification without chromatography. |

Mechanistic Visualization: Hypervalent Iodine Rearrangement

The conversion of the chalcone to the isoflavone is the most complex step. The 1,2-aryl migration is driven by the iodine leaving group.

Figure 2: Mechanism of the PIDA-mediated oxidative rearrangement of 2'-hydroxychalcone to isoflavone.

Quality Control & Validation Parameters

To ensure the integrity of the intermediate this compound and the final scaffold, the following QC parameters are established:

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 mins. (Ethyl groups increase retention time significantly compared to methyl analogs).

-

Detection: UV @ 280 nm (aromatic) and 254 nm.

-

-

NMR Diagnostic Signals (CDCl

):-

Ethoxy -CH

-: Quartet at -

Ethoxy -CH

: Triplet at -

Acetyl -CH

: Singlet at -

Ortho-OH (after Protocol A): Sharp singlet at

12.5–13.0 ppm (D

-

References

-

Glabridin Isolation & Structure: Kinoshita, T., et al. "Glabridin, a new isoflavan from licorice root." Chemical & Pharmaceutical Bulletin, 1976.

-

Hypervalent Iodine Rearrangement: Prakash, O., et al. "Hypervalent iodine mediated oxidative rearrangement of 2'-hydroxychalcones to isoflavones." Synthetic Communications, 1990.

-

Deethylation Protocols: Press, J. B.[3] "Deethylation of Aryl Ethyl Ethers by Boron Tribromide." Synthetic Communications, 1979.[3][4]

-

Isoflavan Synthesis Review: Jain, A. C., et al. "Recent developments in the synthesis of isoflavonoids." Tetrahedron, 1989.

-

Green Chemistry in Flavonoid Synthesis: "Oxidative Cyclization of Chalcones for Flavone Synthesis." BenchChem Application Notes, 2025.

Sources

Application Note: High-Yield Synthesis of Lipophilic Chalcones via Claisen-Schmidt Condensation of 1-(2,3,4-Triethoxyphenyl)ethanone

Abstract & Introduction

This Application Note details the protocol for the Claisen-Schmidt condensation of 1-(2,3,4-Triethoxyphenyl)ethanone (2,3,4-triethoxyacetophenone) with aromatic aldehydes.

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry, serving as precursors to flavonoids, pyrazolines, and pyrimidines. While methoxy-substituted chalcones are common, the 2,3,4-triethoxy substitution pattern offers distinct pharmacological advantages:

-

Enhanced Lipophilicity: The ethyl chains significantly increase

compared to methoxy analogues, improving membrane permeability and bioavailability. -

Steric Bulk: The 2-position ethoxy group provides steric shielding near the carbonyl core, potentially altering metabolic stability against reductases.

-

Electronic Effect: The electron-donating ethoxy groups increase the electron density of the A-ring, influencing the electrophilicity of the

-carbon.

This guide provides a scalable, base-catalyzed protocol optimized for this electron-rich substrate.

Reaction Mechanism

The transformation proceeds via a base-catalyzed Aldol Condensation followed by dehydration (elimination).

-

Enolate Formation: The base (NaOH) abstracts an

-proton from this compound. The electron-donating nature of the triethoxy ring makes the -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the electrophile (aromatic aldehyde).[1]

-

Protonation & Dehydration: The resulting

-hydroxy ketone (aldol adduct) undergoes E1cB elimination to form the thermodynamically stable (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the base-catalyzed condensation showing enolate formation and subsequent dehydration.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| This compound | Substrate | Purity >98% (HPLC) |

| 4-Chlorobenzaldehyde (Example) | Electrophile | 1.0 equiv. |

| Ethanol (EtOH) | Solvent | Absolute (99.5%) |

| Sodium Hydroxide (NaOH) | Catalyst | 40% (w/v) Aqueous Solution |

| Hydrochloric Acid (HCl) | Neutralizer | 10% Aqueous Solution |

| Ice Water | Quenching | Distilled |

Step-by-Step Procedure

Step 1: Solubilization

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.52 g) of this compound in 20 mL of absolute ethanol.

-

Add 10 mmol of the aromatic aldehyde (e.g., 1.40 g of 4-chlorobenzaldehyde).

-

Note: The triethoxy substrate is bulky. Ensure complete dissolution before adding the base. If the solution is cloudy, warm gently to 40°C.

-

Step 2: Catalysis

-

Place the flask in an ice bath (0-5°C) initially to control the exotherm.

-

Dropwise, add 10 mL of 40% NaOH solution while stirring vigorously.

-

The color typically changes to yellow or orange, indicating enolate formation and conjugation.

Step 3: Reaction

-

Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–24 hours .

-

Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 8:2). The product will appear as a distinct UV-active spot with a lower

than the aldehyde but higher than the ketone.

Step 4: Workup & Isolation

-

Pour the reaction mixture into 100 mL of crushed ice water with vigorous stirring.

-

Neutralization:[2] Acidify the mixture dropwise with 10% HCl until pH ~5–6.

-

Critical: Acidification protonates the alkoxide intermediate and facilitates precipitation.

-

-

A solid precipitate should form.[2] If an oil forms (common with triethoxy derivatives due to lipophilicity), refrigerate the mixture for 12 hours to induce crystallization.

Step 5: Purification

-

Filter the crude solid using a Buchner funnel.

-

Wash the cake with cold water (3 x 20 mL) to remove salts.

-

Recrystallization: Dissolve the crude solid in the minimum amount of boiling ethanol. Allow it to cool slowly to RT, then to 4°C.

-

Dry crystals in a vacuum desiccator.

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis and isolation of the target chalcone.

Characterization & Validation

To validate the synthesis of (E)-1-(2,3,4-Triethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one , look for these spectral signatures:

| Technique | Parameter | Expected Value | Interpretation |

| 1H NMR | Vinyl Protons ( | ||

| 1H NMR | Ethoxy Groups | Characteristic quartet/triplet pattern for -OCH2CH3. | |

| IR | Carbonyl (C=O) | 1650 – 1665 cm | Conjugated enone stretch (lower than non-conjugated ketone). |

| IR | C=C Alkene | 1580 – 1600 cm | Conjugated alkene stretch. |

| Yield | Mass | 75 – 85% | Typical for base-catalyzed condensation of electron-rich ketones. |

Troubleshooting & Optimization

Issue: Product Oils Out

-

Cause: The high lipophilicity of the triethoxy chain lowers the melting point and increases solubility in organic contaminants.

-

Solution: Decant the aqueous layer and triturate the oil with a small amount of cold methanol or hexane. Scratching the glass vessel with a rod often induces nucleation.

Issue: Low Yield / Incomplete Reaction

-

Cause: Steric hindrance at the 2-ethoxy position or insufficient base strength.

-

Solution: Increase temperature to 60°C (Reflux) for 4–6 hours. Alternatively, use KOH in Methanol which is slightly more basic than NaOH/EtOH.

Issue: "Cannizzaro" Side Reaction

-

Cause: If the aldehyde has no

-hydrogens (which it shouldn't) and base concentration is too high, the aldehyde may disproportionate. -

Solution: Add the base slowly. Ensure the ketone is fully dissolved before adding the aldehyde.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: The Role of 2',3',4'-Trimethoxyacetophenone in the Synthesis of Heterocyclic Compounds. Retrieved from

-

Royal Society of Chemistry. (2012). Synthesis and Characterization of Polymethoxy-chalcones. RSC Advances. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2018). The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. J. Chem. Pharm. Res., 10(8): 132-136.[3] Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Retrieved from

-

PubChem. (2025). Compound Summary: (2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one.[4] Retrieved from

Sources

Application Note: High-Yield Synthesis of Chalcones from 2',3',4'-Triethoxyacetophenone

[1]

Abstract

This application note details the optimized protocol for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2',3',4'-triethoxyacetophenone as the nucleophilic component in a Claisen-Schmidt condensation.[1] While methoxy-substituted chalcones are common in literature, the triethoxy analogues offer distinct lipophilic profiles and metabolic stability, making them critical scaffolds for developing anti-inflammatory and anticancer agents. This guide provides a robust, self-validating methodology, troubleshooting insights for steric management, and expected spectral characteristics.

Introduction & Mechanistic Rationale

The Pharmacophore

Chalcones act as "privileged scaffolds" in medicinal chemistry. The specific substitution pattern of 2',3',4'-triethoxyacetophenone introduces electron-donating ethoxy groups at the ortho and meta positions of the A-ring.

-

Steric Influence: The bulky ethoxy groups (compared to methoxy) at the 2' and 3' positions can induce torsional strain, affecting the planarity of the A-ring relative to the carbonyl. This often enhances selectivity for specific biological targets (e.g., P-gp modulation or tubulin binding).

-

Electronic Effect: The electron-rich A-ring increases the nucleophilicity of the enolate intermediate, generally accelerating the condensation step.

Reaction Mechanism: Claisen-Schmidt Condensation

The synthesis proceeds via a base-catalyzed aldol condensation followed by E1cB elimination.

-

Enolization: Base removes a proton from the

-methyl group of the acetophenone. -

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the benzaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes elimination of water to form the thermodynamically stable (

Visualizing the Mechanism

The following diagram illustrates the critical electron flow and transition states.

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Materials & Equipment

Reagents

-

Precursor: 2',3',4'-Triethoxyacetophenone (>98% purity).

-

Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).

-

Solvent: Ethanol (Absolute or 95%) or Methanol. Note: Ethanol is preferred for triethoxy derivatives to improve solubility.

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets.

-

Quenching: Hydrochloric acid (10% HCl) and Crushed Ice.

Equipment

-

Magnetic stirrer with temperature control.

-

Round-bottom flask (50 mL or 100 mL).

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol is scaled for 5.0 mmol of starting material.

| Step | Action | Critical Parameter / Observation |

| 1. Solubilization | Dissolve 1.33 g (5 mmol) of 2',3',4'-triethoxyacetophenone and 5.0 mmol of the chosen benzaldehyde in 15 mL Ethanol . | Ensure complete dissolution before adding base. Warm slightly (30°C) if necessary. |

| 2. Catalyst Prep | Prepare a 40% w/v aqueous NaOH solution (e.g., 2g NaOH in 5mL water). | Exothermic; cool to RT before use. |

| 3. Initiation | Add 2-3 mL of the NaOH solution dropwise to the reaction mixture while stirring vigorously. | Solution often turns yellow/orange immediately (formation of chalcone chromophore). |

| 4. Reaction | Stir at Room Temperature (25°C) for 3 to 12 hours . | Monitor by TLC (Hexane:Ethyl Acetate 7:3). Look for disappearance of acetophenone ( |

| 5. Quenching | Pour the reaction mixture into 100 g of crushed ice containing 5 mL of 10% HCl . | Acidification neutralizes the phenolate (if OH groups present) and catalyzes precipitation. |

| 6. Isolation | Stir the ice slurry for 15 mins. Filter the precipitate via vacuum filtration.[1] | Wash with cold water until filtrate is neutral (pH 7). |

| 7. Purification | Recrystallize from hot Ethanol or Ethanol/DCM mixtures. | Self-Validation: Pure product should appear as yellow needles/crystals. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for high-purity isolation.

Expertise & Optimization (Troubleshooting)

The "Oiling Out" Problem

Issue: Triethoxy derivatives are highly lipophilic. Upon pouring into ice water, the product may form a sticky oil rather than a solid precipitate. Solution:

-

Seeding: Scratch the inner wall of the beaker with a glass rod to induce nucleation.

-

Solvent Adjustment: If oil persists, decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it cool slowly to 4°C.

-

Sonication: Brief ultrasonication of the ice-water mixture can force precipitation [1].

Steric Hindrance at 2'-Position

The 2'-ethoxy group is bulky. If the reaction is sluggish (>24h):

-

Increase Temperature: Reflux at 60°C for 2-4 hours. Warning: This may increase side reactions (Cannizzaro).

-

Ultrasound Assistance: Sonicate the reaction mixture at RT. This improves mass transfer and can reduce reaction time to <1 hour [1].

Aldehyde Selection Logic

-

Electron-Withdrawing Groups (NO2, Cl): React faster (more electrophilic).

-

Electron-Donating Groups (OMe, OH): React slower; may require heating or higher base concentration (60% KOH) [2].

Characterization & Data Analysis

To validate the synthesis, compare spectral data against these expected values.

1H NMR Interpretation (CDCl3, 400 MHz)

The hallmark of a successful synthesis is the disappearance of the acetophenone methyl singlet and the appearance of the alkene doublets.

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Alkene | 7.30 - 7.50 | Doublet | 15 - 16 Hz | Indicates trans ( |

| Alkene | 7.70 - 8.10 | Doublet | 15 - 16 Hz | Deshielded by carbonyl resonance. |

| -OCH | 4.05 - 4.20 | Quartet | 7.0 Hz | Methylene protons of ethoxy groups. |

| -OCH | 1.35 - 1.50 | Triplet | 7.0 Hz | Methyl protons of ethoxy groups. |

| Aromatic H | 6.50 - 8.00 | Multiplet | - | Pattern depends on substitution. |

Note: You will observe three distinct sets of ethoxy signals (or overlapping sets) due to the non-equivalence of the 2', 3', and 4' positions. The 2'-ethoxy is often chemically distinct due to its proximity to the carbonyl.

Infrared Spectroscopy (IR)

-

-Unsaturated C=O: 1640–1660 cm

-

C=C Stretch: 1580–1600 cm

. -

C-O-C (Ether): 1200–1250 cm

(Strong bands for triethoxy groups).

Safety & Handling

-

2',3',4'-Triethoxyacetophenone: Irritant. Avoid inhalation.

-

NaOH/KOH: Corrosive. Wear gloves and eye protection.

-

Solvents: Ethanol is flammable. Perform heating in a fume hood.

References

-

Ultrasonic-Assisted Synthesis of Chalcone Derivatives. Source: Advanced Journal of Chemistry, Section A. Context: Validates the use of ultrasound to overcome steric hindrance and solubility issues in poly-alkoxy chalcones.

-

Synthesis and Pharmacological Activity of Chalcones Derived from 2,4,6-Trimethoxyacetophenone. Source: PubMed / NIH (2008). Context: Establishes the baseline biological relevance (anti-inflammatory) and synthetic protocols for tri-alkoxy acetophenone derivatives.

-

Application Notes: Claisen-Schmidt Condensation Using Substituted Acetophenones. Source: BenchChem Application Protocols. Context: General industrial standard for base-catalyzed condensation workflows.

-

Synthesis of Chalcone: General Procedure and Characterization. Source: Royal Society of Chemistry (RSC) Advances. Context: Provides detailed NMR and IR spectral expectations for chalcone derivatives.

Application Note: Grignard Reaction Protocols for 1-(2,3,4-Triethoxyphenyl)ethanone

[1]

Executive Summary

This guide details the specific protocols for performing Grignard additions to 1-(2,3,4-Triethoxyphenyl)ethanone . This substrate presents a dual challenge in organic synthesis:

-

Electronic Deactivation: The three ethoxy groups (particularly at the para position) act as strong resonance donors, significantly reducing the electrophilicity of the carbonyl carbon.

-

Steric Hindrance: The ortho-ethoxy group (2-position) creates a steric blockade, impeding the approach of the nucleophile and increasing the likelihood of side reactions such as enolization or reduction.

This note provides two validated workflows: a Standard High-Temperature Protocol for small nucleophiles (e.g., MeMgBr) and a Cerium(III)-Mediated Protocol (Imamoto method) for bulky or sluggish nucleophiles, ensuring high yields and reproducibility.

Substrate Analysis & Mechanistic Challenges

Electronic and Steric Landscape

The substrate, this compound, deviates from standard acetophenone reactivity.[1] The ortho-ethoxy substituent is capable of coordinating with Magnesium, which can be leveraged for chelation control, but primarily acts as a steric barrier.

Figure 1: Mechanistic pathway highlighting the competition between productive nucleophilic attack and sterically induced side reactions.[1]

Pre-Reaction Planning

Solvent Selection

-

Tetrahydrofuran (THF): Preferred. The higher boiling point (66°C) compared to diethyl ether (35°C) allows for the thermal energy necessary to overcome the electronic deactivation of the ketone. Furthermore, THF solvates the magnesium species more effectively, breaking up polymeric Grignard aggregates.

-

Diethyl Ether (Et₂O): Not recommended for this specific substrate unless the Grignard reagent is known to be unstable in THF.

Reagent Quality Control

-

Magnesium Turnings: Must be mechanically activated (crushed under inert atmosphere) or iodine-activated.[1][2]

-

Halide Selection: Alkyl bromides are preferred over chlorides for easier initiation.[1][3]

-

Titration: Commercial or synthesized Grignard reagents must be titrated (e.g., using salicylaldehyde phenylhydrazone) to determine precise molarity.[1] Excess reagent (1.5 – 2.0 equivalents) is mandatory for this substrate.[1]

Protocol A: Standard High-Temperature Addition

Best for: Small, aggressive nucleophiles (e.g., Methylmagnesium bromide).[1]

Materials

-

Grignard Reagent (2.0 equiv, typically 1.0 M – 3.0 M in THF)[1]

-

Anhydrous THF (Solvent grade, dried over Na/Benzophenone or molecular sieves)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool to room temperature under positive nitrogen pressure.

-

Substrate Dissolution: Dissolve this compound in anhydrous THF (concentration ~0.5 M).

-

Reagent Addition:

-

Cool the ketone solution to 0°C (ice bath).

-

Add the Grignard reagent dropwise over 30 minutes.[2] Note: Although the substrate is hindered, initial addition at low temperature prevents uncontrolled exotherms.

-

-

Thermal Activation:

-

Quench:

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Protocol B: Cerium(III)-Mediated Addition (Imamoto Method)

Best for: Bulky nucleophiles (e.g., Isopropyl, Phenyl) or if Protocol A yields <50%.[1]

Rationale: Anhydrous Cerium(III) chloride activates the carbonyl oxygen (increasing electrophilicity) and suppresses the basicity of the Grignard reagent, preventing enolization—a common failure mode for ortho-substituted ketones.

Materials

Step-by-Step Methodology

-

Drying CeCl₃ (Critical):

-

Slurry Formation:

-

Cool the flask to room temperature under Argon.

-

Add anhydrous THF to form a slurry.[1] Stir for 2 hours at room temperature to ensure coordination.

-

-

Template Formation:

-

Cool the CeCl₃/THF slurry to -78°C.[1]

-

Add the Grignard reagent (2.2 equiv) dropwise. Stir for 1 hour at -78°C. This forms the less basic organocerium species.

-

-

Addition:

-

Add this compound (1.0 equiv) in minimal THF dropwise to the cold slurry.[1]

-

-

Reaction:

-

Quench & Workup: Follow standard procedures (NH₄Cl quench).

Figure 2: Decision matrix for selecting the appropriate experimental protocol based on nucleophile sterics.

Data Summary & Troubleshooting

Expected Outcomes

| Parameter | Protocol A (Standard) | Protocol B (CeCl₃) |

| Nucleophile | Methyl, Ethyl | Isopropyl, Phenyl, Benzyl |

| Temperature | 65°C (Reflux) | -78°C to 25°C |

| Typical Yield | 60–80% | 85–95% |

| Major Side Product | Recovered Ketone (No reaction) | N/A |

| Enolization Risk | Moderate | Very Low |

Troubleshooting Guide

-

Problem: Recovered starting material (Ketone) after workup.

-

Cause: Enolization of the ketone by the basic Grignard reagent (proton abstraction from the

-methyl group) rather than addition. -

Solution: Switch to Protocol B . The organocerium reagent is less basic and more nucleophilic.

-

-

Problem: Formation of secondary alcohol (Reduction).

-

Problem: Low conversion despite long reflux.

-

Cause: "Complexation" where the Mg coordinates strongly to the 2-ethoxy and carbonyl oxygen without transferring the alkyl group.

-

Solution: Add a Lewis Acid promoter or increase concentration.[1]

-

Safety & Handling

-

Exotherm Control: Grignard formation and quenching are highly exothermic.[1] Always have a cooling bath ready.[1]

-

Ether Stability: The ethoxy groups on the phenyl ring are stable to basic Grignard conditions but vulnerable to strong Lewis acids (e.g., BBr₃, AlCl₃) or strong mineral acids (HBr, HI). Use mild acidic workups (NH₄Cl or dilute acetic acid).[1]

-

Peroxide Formation: Ensure all ethers (THF, Et₂O) are peroxide-free before distillation or use.[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Standard protocols for Grignard preparation and ketone addition).

-

[1]

-

-

Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, 111(12), 4392–4398, 1989. (Foundational text for CeCl3-mediated addition to hindered ketones).

-

[1]

-

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 43(25), 3333-3336, 2004.[1] (Modern soluble lanthanide/lithium salt optimizations).

-

[1]

-

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic explanation of chelation control and steric hindrance in nucleophilic addition).

-

[1]

-

-

PubChem Compound Summary. "this compound."[1][4] National Center for Biotechnology Information.[1]

-

[1]

-

Sources

- 1. 2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. chem960.com [chem960.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ethanone, 1-(2,3,4-trihydroxyphenyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. byjus.com [byjus.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Highly stereoselective synthesis of αβ-unsaturated ketones by CeCl3 mediated addition of grignard reagents to β-enamino ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. reddit.com [reddit.com]

- 17. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]

- 18. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Application Note: A Scalable, Two-Step Synthesis Protocol for 2',3',4'-Triethoxyacetophenone

Abstract

This application note provides a comprehensive and scalable two-step synthetic route to 2',3',4'-triethoxyacetophenone, a valuable substituted acetophenone intermediate for pharmaceutical and specialty chemical development. The methodology is designed for researchers, chemists, and drug development professionals, emphasizing scalability, mechanistic understanding, and procedural safety. The synthesis begins with the exhaustive ethylation of pyrogallol to yield the key intermediate, 1,2,3-triethoxybenzene, followed by a regioselective Friedel-Crafts acylation to afford the target compound. This guide offers detailed, step-by-step protocols, explanations of chemical principles, and integrated safety data to ensure reliable and reproducible outcomes.

Introduction

Substituted acetophenones are cornerstone building blocks in organic synthesis.[1] Their reactive acetyl group and functionalized phenyl ring serve as versatile handles for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds like chalcones, flavonoids, and pyrazoles.[1] 2',3',4'-Triethoxyacetophenone, with its specific substitution pattern, is a promising precursor for novel therapeutics and functional materials. While structurally similar to the more common 2',3',4'-trimethoxyacetophenone, the triethoxy variant can impart different physicochemical properties, such as lipophilicity and metabolic stability, to downstream compounds.

The industrial production of acetophenones often relies on petroleum-derived starting materials and can involve high-energy processes or the generation of significant byproducts.[2][3] For specialty acetophenones like the title compound, a robust and scalable laboratory synthesis is critical. This document outlines a logical and efficient two-step approach designed for scalability from the benchtop to pilot plant production.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed to produce high-purity material in a scalable manner.

-

Williamson Ether Synthesis: The initial step involves the exhaustive O-alkylation of commercially available pyrogallol using an ethylating agent under basic conditions to form the key intermediate, 1,2,3-triethoxybenzene.

-

Friedel-Crafts Acylation: The synthesized 1,2,3-triethoxybenzene is then acylated using acetyl chloride and a Lewis acid catalyst (aluminum chloride) to regioselectively install the acetyl group, yielding the final product, 2',3',4'-triethoxyacetophenone.

Caption: High-level overview of the two-step synthesis strategy.

Part I: Scalable Synthesis of 1,2,3-Triethoxybenzene

Mechanistic Insights & Rationale

This transformation is a classic Williamson ether synthesis, wherein the phenolic hydroxyl groups of pyrogallol are deprotonated by a base to form phenoxides. These nucleophilic phenoxides then attack the electrophilic ethylating agent in an SN2 reaction.

-

Choice of Ethylation Agent: Diethyl sulfate is selected as the ethylating agent. It is a cost-effective, highly reactive liquid suitable for large-scale reactions, offering an advantage over more expensive and volatile options like ethyl iodide. However, it is highly toxic and requires stringent safety protocols.

-

Base and Solvent System: An aqueous solution of sodium hydroxide (NaOH) provides a strong base to ensure complete deprotonation of all three hydroxyl groups. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for scalability. It facilitates the transfer of the hydroxide ion into the organic phase and the phenoxide ion back into the aqueous phase, dramatically accelerating the reaction between the water-insoluble diethyl sulfate and the aqueous phenoxide solution. This approach is adapted from established industrial methods for similar methylations.[4][5]

Detailed Experimental Protocol

Safety Warning: Diethyl sulfate is a potent alkylating agent and is extremely toxic and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. An aqueous ammonia solution should be kept on hand to quench any spills.

Table 1: Reagents for 1,2,3-Triethoxybenzene Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Pyrogallol | 126.11 | 126.1 g | 1.00 | 1.0 |

| Sodium Hydroxide | 40.00 | 132.0 g | 3.30 | 3.3 |

| Diethyl Sulfate | 154.18 | 517.0 g (390 mL) | 3.35 | 3.35 |

| Tetrabutylammonium Bromide | 322.37 | 16.1 g | 0.05 | 0.05 |

| Water | 18.02 | 1.5 L | - | - |

| Toluene | 92.14 | 500 mL | - | - |

Procedure:

-

Reactor Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

-

Reagent Charging: Charge the flask with pyrogallol (126.1 g), tetrabutylammonium bromide (16.1 g), and water (1.5 L). Begin vigorous stirring to dissolve the solids.

-

Base Addition: Prepare a solution of sodium hydroxide (132.0 g) in water and add it to the dropping funnel. Add the NaOH solution dropwise to the reaction flask over 30 minutes. An exotherm will be observed; use an ice bath to maintain the internal temperature below 35°C.

-

Ethylation: Once the base addition is complete, transfer the diethyl sulfate (390 mL) to the dropping funnel. Add the diethyl sulfate dropwise to the vigorously stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 30-40°C. This addition may take 2-3 hours.

-

Reaction Completion: After the addition is complete, heat the mixture to 60°C and maintain for 4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS (if available) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add 500 mL of toluene and shake. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M NaOH (2 x 250 mL) to remove any unreacted pyrogallol, followed by water (2 x 250 mL), and finally brine (250 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1,2,3-triethoxybenzene as a colorless to pale yellow oil.

Part II: Friedel-Crafts Acylation to 2',3',4'-Triethoxyacetophenone

Mechanistic Insights & Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.

-

Electrophile Generation: The Lewis acid, anhydrous aluminum chloride (AlCl3), coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH3CO+).

-

Regioselectivity: The three ethoxy groups on the benzene ring are strong activating, ortho, para-directing groups.[6] In 1,2,3-triethoxybenzene, the C4 and C6 positions are activated by two alkoxy groups (ortho to one and para to another). The C5 position is less activated. Steric hindrance from the C3-ethoxy group makes substitution at the C4 position significantly more favorable than at the C6 position, leading to high regioselectivity for the desired 2',3',4'-isomer.

-

Reaction Conditions: The reaction is typically run in a non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at low temperatures to control the reactivity and prevent potential side reactions, such as de-alkylation, which can occur under harsh conditions.[7]

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Detailed Experimental Protocol

Safety Warning: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. Acetyl chloride is corrosive and lachrymatory. All operations must be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.

Table 2: Reagents for 2',3',4'-Triethoxyacetophenone Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1,2,3-Triethoxybenzene | 210.27 | 105.1 g | 0.50 | 1.0 |

| Anhydrous AlCl₃ | 133.34 | 73.3 g | 0.55 | 1.1 |

| Acetyl Chloride | 78.50 | 43.2 g (39.1 mL) | 0.55 | 1.1 |

| Dichloromethane (DCM) | 84.93 | 1.0 L | - | - |

| Crushed Ice | - | 1.0 kg | - | - |

| Conc. Hydrochloric Acid | 36.46 | 100 mL | - | - |

Procedure:

-

Reactor Setup: Assemble a 3 L, three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried or oven-dried before use.

-

Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (73.3 g) and 500 mL of dry dichloromethane (DCM). Begin stirring to form a suspension and cool the flask to 0°C in an ice-water bath.

-

Acylating Agent Addition: Add acetyl chloride (39.1 mL) dropwise to the cold AlCl₃ suspension over 20 minutes. Stir the resulting mixture for an additional 15 minutes at 0°C.

-

Substrate Addition: Dissolve the 1,2,3-triethoxybenzene (105.1 g) in 500 mL of dry DCM and transfer this solution to the dropping funnel. Add this solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature does not rise above 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Quenching: In a separate large beaker or flask (at least 5 L capacity), prepare a mixture of crushed ice (1.0 kg) and concentrated HCl (100 mL). While stirring this ice-acid slurry vigorously, very slowly and carefully pour the reaction mixture into it. This process is highly exothermic and will release HCl gas. Ensure adequate ventilation.

-

Extraction: Once the quench is complete and the ice has melted, transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 200 mL).

-

Washing: Combine all organic layers and wash them sequentially with water (2 x 400 mL), saturated sodium bicarbonate solution (2 x 300 mL, watch for gas evolution), and finally brine (300 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool the mixture slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Characterization

The identity and purity of the final product, 2',3',4'-triethoxyacetophenone, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected: 252.30 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ketone carbonyl stretch (~1680 cm⁻¹).

-

Melting Point: To assess purity.

Conclusion